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Abstract
HA-9104 is a novel small molecule inhibitor that potently and selectively targets the UBE2F-

CRL5 axis, a critical pathway in protein neddylation. By binding to the E2 neddylation-

conjugating enzyme UBE2F, HA-9104 effectively reduces its protein levels, leading to the

inhibition of cullin-5 (CUL5) neddylation. This disruption of the CRL5 E3 ubiquitin ligase activity

results in the accumulation of pro-apoptotic proteins, such as NOXA, inducing apoptosis and

cell cycle arrest in cancer cells. Furthermore, the presence of a 7-azaindole group in its

structure enables HA-9104 to form DNA adducts, causing DNA damage and replication stress.

These multimodal anti-cancer activities make HA-9104 a promising candidate for cancer

therapy, both as a standalone agent and as a radiosensitizer, particularly in lung and pancreatic

cancers.

Chemical Structure and Properties
HA-9104 was identified through a structure-based virtual screen and subsequent chemical

optimization as a potent inhibitor of UBE2F.[1]

Chemical Structure
Molecular Formula: C₂₈H₂₇N₅O

Molecular Weight: 465.55 g/mol
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Key Structural Feature: Contains a 7-azaindole group, which is crucial for its mechanism of

inducing replication stress through the potential formation of hydrogen bonds with thymine in

DNA.[1]

Physicochemical Properties
Property Value

Molecular Formula C₂₈H₂₇N₅O

Molecular Weight 465.55

Solubility

Soluble in DMSO. For biological experiments,

salt forms such as HA-9104-mesylate, HA-9104-

triflate, and HA-9104-hydrochloride have been

synthesized to improve solubility.

Mechanism of Action
HA-9104 exerts its anti-cancer effects through a dual mechanism of action, primarily by

inhibiting the UBE2F-CRL5 neddylation pathway and secondarily by inducing DNA damage.

Inhibition of the UBE2F-CRL5 Axis
The protein neddylation cascade is a crucial post-translational modification process that

regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs). UBE2F is an E2 conjugating

enzyme that specifically promotes the neddylation of CUL5, a scaffold protein for the CRL5

complex. This neddylation is essential for the activation of CRL5, which then targets various

substrate proteins for ubiquitination and subsequent proteasomal degradation.[2][3]

HA-9104 directly binds to UBE2F, leading to a reduction in its protein levels.[1] This inhibition

prevents the transfer of NEDD8 (a ubiquitin-like protein) to CUL5, thereby blocking the

activation of the CRL5 E3 ligase complex.[1]
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Neddylation Pathway Inhibition by HA-9104
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Figure 1. Mechanism of HA-9104 in the UBE2F-CRL5 Signaling Pathway.
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Induction of DNA Damage and Replication Stress
The 7-azaindole moiety within the chemical structure of HA-9104 is thought to form hydrogen

bonds with the thymine base in DNA, analogous to adenine.[1] This interaction can lead to the

formation of HA-9104-DNA adducts, which trigger replication stress, activate γH2AX (a marker

of DNA double-strand breaks), and induce G2/M cell cycle arrest.[1][4]
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Figure 2. DNA Damage Induction Pathway of HA-9104.

Biological Activities and Efficacy
HA-9104 has demonstrated significant anti-cancer activity in both in vitro and in vivo models of

lung and pancreatic cancer.

In Vitro Efficacy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12365899?utm_src=pdf-body
https://www.vet.cornell.edu/sites/default/files/DNACellCycleAnalysiswithPI.pdf
https://www.benchchem.com/product/b12365899?utm_src=pdf-body
https://www.vet.cornell.edu/sites/default/files/DNACellCycleAnalysiswithPI.pdf
https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/facilities-flowcyt-pi_cell_cycle.pdf_.pdf
https://www.benchchem.com/product/b12365899?utm_src=pdf-body-img
https://www.benchchem.com/product/b12365899?utm_src=pdf-body
https://www.benchchem.com/product/b12365899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Cell Lines Results

Cell Proliferation (ATPlite

Assay)

Lung Cancer (H1650, H358,

H2170), Pancreatic Cancer

(MIAPaCa-2)

IC₅₀: 1-5 µM

E2~N8 Thioester Formation

Assay

Purified E1, UBE2F, and

NEDD8

IC₅₀:49 µM for inhibition of

UBE2FNEDD8 thioester

formation.

Radiosensitization H1650 Lung Cancer Cells

Sensitizing Enhancement Rate

(SER): 1.41. HA-9104

significantly sensitized cells to

radiation.

Apoptosis Induction Lung Cancer Cells

Induces apoptosis through the

accumulation of NOXA, a

substrate of CRL5.[1][5]

Cell Cycle Arrest Lung Cancer Cells Induces G2/M phase arrest.[1]

In Vivo Efficacy
In vivo studies using xenograft models of lung cancer have shown that a salt form of HA-9104
(HA-9104-mesylate, #7) administered at 30 mg/kg, alone or in combination with radiation,

significantly suppresses tumor growth. The combination therapy resulted in a greater

suppression of tumor growth and a higher rate of complete tumor regression compared to

radiation alone.

Experimental Protocols
ATPlite-based 72-h Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of HA-9104 on cancer cell

proliferation.

Cell Seeding: Seed cancer cells (e.g., H1650, MIAPaCa-2) in a 96-well plate at a density of

2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at

37°C in a 5% CO₂ incubator.
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Compound Treatment: Prepare serial dilutions of HA-9104 in culture medium. Add the

desired concentrations of HA-9104 to the wells. Include a vehicle control (e.g., DMSO).

Incubate for 72 hours.

ATP Measurement:

Equilibrate the ATPlite 1step reagent and the cell plate to room temperature.

Add 100 µL of ATPlite 1step reagent to each well.

Shake the plate for 2 minutes on an orbital shaker at 700 rpm to induce cell lysis.

Incubate for 10 minutes at room temperature in the dark.

Measure the luminescence using a plate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting

the percentage of cell viability against the log concentration of HA-9104 using a non-linear

regression model.

In Vivo Xenograft Lung Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of HA-9104.

Cell Preparation: Culture human lung cancer cells (e.g., H1650) to ~80% confluency. Harvest

and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a

concentration of 1 x 10⁷ cells/mL.

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8

week old female athymic nude mice.

Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into

treatment groups (e.g., vehicle control, HA-9104, radiation, HA-9104 + radiation).

Administer the salt form of HA-9104 (e.g., HA-9104-mesylate) via intraperitoneal injection

at a dose of 30 mg/kg daily.
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For combination therapy, administer radiation (e.g., 1 Gy per day) 2 hours after the

compound dosing.

Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be

calculated using the formula: (Length x Width²)/2.

Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of

the study period. Tumors can be excised for further analysis (e.g., western blotting,

immunohistochemistry).
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Figure 3. Workflow for an In Vivo Xenograft Study of HA-9104.

Conclusion
HA-9104 represents a promising new class of anti-cancer agent with a well-defined mechanism

of action targeting the UBE2F-CRL5 neddylation pathway. Its ability to induce both apoptosis

and DNA damage provides a multi-pronged attack on cancer cells. The potent in vitro and in

vivo efficacy, particularly in combination with radiation, highlights its potential for further

preclinical and clinical development. This technical guide provides a comprehensive overview

of the chemical properties, biological activities, and experimental methodologies related to HA-
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9104, serving as a valuable resource for researchers in the field of oncology and drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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